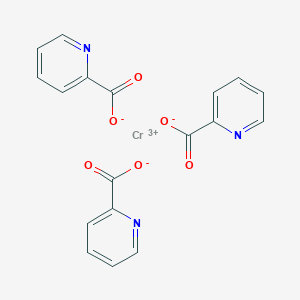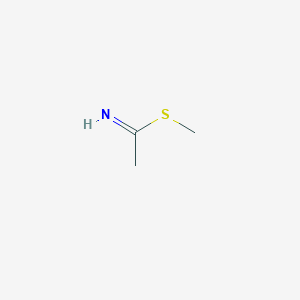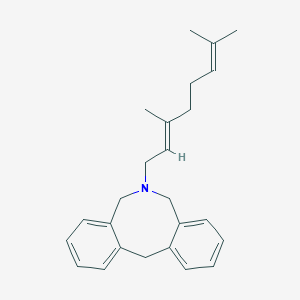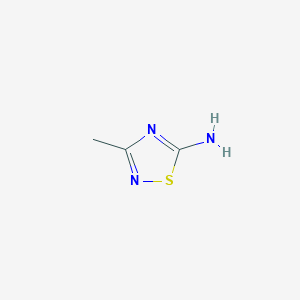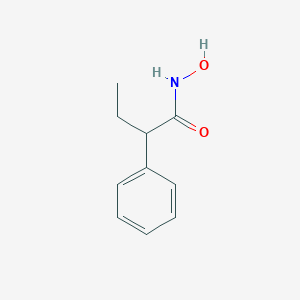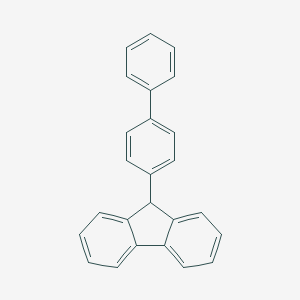
9-(1,1'-Biphenyl)-4-YL-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,1'-Biphenyl)-4-YL-9H-fluorene, also known as DPVBi, is a fluorescent organic compound that has gained significant attention in scientific research due to its potential applications in optoelectronics and bioimaging.
Mécanisme D'action
9-(1,1'-Biphenyl)-4-YL-9H-fluorene works by absorbing light energy and then emitting it as fluorescence. The exact mechanism of action is not fully understood, but it is believed that the biphenyl group in 9-(1,1'-Biphenyl)-4-YL-9H-fluorene plays a crucial role in its fluorescence properties.
Effets Biochimiques Et Physiologiques
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising material for bioimaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has several advantages for lab experiments, including its high quantum yield, photostability, and low cytotoxicity. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to oxygen and moisture.
Orientations Futures
There are several potential future directions for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene research. One area of interest is the development of new synthesis methods for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene that are more efficient and environmentally friendly. Another area of interest is the use of 9-(1,1'-Biphenyl)-4-YL-9H-fluorene in new optoelectronic devices, such as organic solar cells and sensors. Additionally, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene could be further studied for its potential applications in bioimaging, such as in vivo imaging and targeted drug delivery.
Méthodes De Synthèse
9-(1,1'-Biphenyl)-4-YL-9H-fluorene can be synthesized through a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most commonly used method is Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is 9-(1,1'-Biphenyl)-4-YL-9H-fluorene, which can be purified through column chromatography.
Applications De Recherche Scientifique
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been extensively studied for its potential applications in optoelectronics and bioimaging. In optoelectronics, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been used as a blue-emitting material in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has also been used as a fluorescent probe in bioimaging, due to its high quantum yield and photostability.
Propriétés
Numéro CAS |
17165-86-5 |
|---|---|
Nom du produit |
9-(1,1'-Biphenyl)-4-YL-9H-fluorene |
Formule moléculaire |
C25H18 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
Clé InChI |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Autres numéros CAS |
17165-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



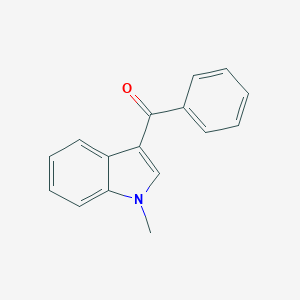
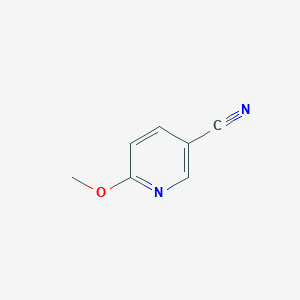
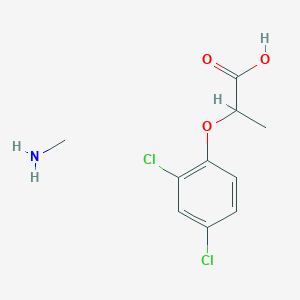
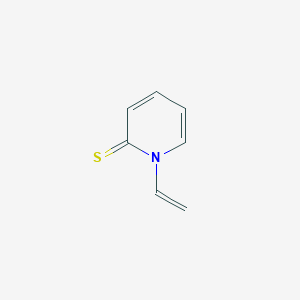
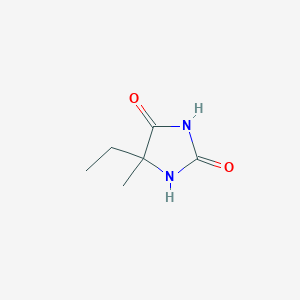
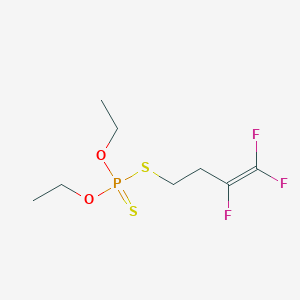
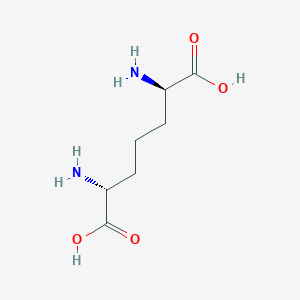
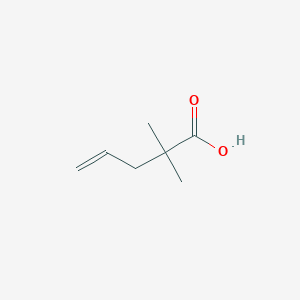
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
